molecular formula C17H24N6 B3291392 N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine CAS No. 872511-35-8

N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine

Cat. No. B3291392
Key on ui cas rn: 872511-35-8
M. Wt: 312.4 g/mol
InChI Key: DYLFXITZFJHFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552002B2

Procedure details

The title compound is prepared as described in Example 144A but using 4-(4-ethylpiperazin-1-yl)-aniline (1 g, 4.88 mmol) and (6-chloro-pyrimidin-4-yl)-methyl-amine (Example 1) (771 1.81 g, 12.68 mmol, 1.3 eq.). Purification of the residue by silica gel column chromatography (DCM/MeOH, 93:7) followed by trituration in diethyl ether affords the title compound as a white solid: ESI-MS: 313.2 [MH]+; tR=1.10 min (gradient J); TLC: Rf=0.21 (DCM/MeOH, 93:7).
Quantity
1 g
Type
reactant
Reaction Step One
Name
(6-chloro-pyrimidin-4-yl)-methyl-amine
Quantity
1.81 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].ClC1C(OC)=CC=C(Cl)C=1N[C:27](=O)[N:28](C)[C:29]1[CH:34]=[C:33](NC2C=CC(N3CCN(C)CC3)=CC=2)[N:32]=[CH:31][N:30]=1>>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:15]=[CH:14][C:12]([NH:13][C:33]3[CH:34]=[C:29]([NH:28][CH3:27])[N:30]=[CH:31][N:32]=3)=[CH:11][CH:10]=2)[CH2:7][CH2:8]1)[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=CC=C(N)C=C1
Step Two
Name
(6-chloro-pyrimidin-4-yl)-methyl-amine
Quantity
1.81 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1OC)Cl)NC(N(C1=NC=NC(=C1)NC1=CC=C(C=C1)N1CCN(CC1)C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (DCM/MeOH, 93:7)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=C1)NC1=NC=NC(=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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